molecular formula C7H5F3IN B11787646 4-Iodo-2-methyl-3-(trifluoromethyl)pyridine

4-Iodo-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B11787646
M. Wt: 287.02 g/mol
InChI Key: HXGZYKJUQILIFQ-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3IN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine, methyl, and trifluoromethyl groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methyl-3-(trifluoromethyl)pyridine can be achieved through several routes. One common method involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.

    Coupling Reactions: Products include complex organic molecules with new carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methyl-3-(trifluoromethyl)pyridine depends on its application. In the context of BACE1 inhibition, the compound interacts with the enzyme’s active site, preventing the cleavage of amyloid precursor protein and reducing the formation of β-amyloid peptides . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-methyl-3-(trifluoromethyl)pyridine is unique due to the combination of iodine, methyl, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, making it valuable in various applications.

Properties

Molecular Formula

C7H5F3IN

Molecular Weight

287.02 g/mol

IUPAC Name

4-iodo-2-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F3IN/c1-4-6(7(8,9)10)5(11)2-3-12-4/h2-3H,1H3

InChI Key

HXGZYKJUQILIFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(F)(F)F)I

Origin of Product

United States

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